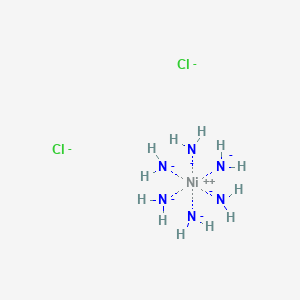
Azanide;nickel(2+);dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Azanide;nickel(2+);dichloride, also known as Hexaamminenickel(II) chloride, is a coordination compound with the molecular formula Cl₂H₁₈N₆Ni. It is a complex of nickel(II) with ammonia and chloride ions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Azanide;nickel(2+);dichloride typically involves the reaction of nickel(II) chloride with ammonia. One common method is to dissolve nickel(II) chloride hexahydrate in water and then add an excess of aqueous ammonia. The reaction mixture is then allowed to crystallize, forming the hexaamminenickel(II) chloride complex .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using large reactors where nickel(II) chloride and ammonia are mixed under controlled conditions. The resulting product is then purified through crystallization and filtration processes to obtain the desired compound in high purity .
化学反应分析
Types of Reactions
Azanide;nickel(2+);dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state nickel complexes.
Reduction: It can be reduced to form lower oxidation state nickel complexes.
Substitution: The ammonia ligands can be substituted with other ligands such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions are typically carried out in aqueous or organic solvents under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) complexes, while reduction may produce nickel(I) complexes. Substitution reactions can result in a variety of nickel complexes with different ligands .
科学研究应用
Azanide;nickel(2+);dichloride has several scientific research applications:
作用机制
The mechanism by which Azanide;nickel(2+);dichloride exerts its effects involves coordination chemistry principles. The nickel(II) ion forms coordination bonds with the ammonia ligands, creating a stable complex. This complex can interact with various molecular targets, such as enzymes and DNA, through coordination and electrostatic interactions. These interactions can lead to changes in the structure and function of the target molecules, resulting in the observed biological and chemical effects .
相似化合物的比较
Similar Compounds
Nickel(II) chloride (NiCl₂): A simpler nickel compound without ammonia ligands.
Hexaamminenickel(II) bromide: Similar to Azanide;nickel(2+);dichloride but with bromide ions instead of chloride.
Nickel(II) acetate: Another nickel complex with acetate ligands instead of ammonia.
Uniqueness
This compound is unique due to its specific coordination environment, which imparts distinct chemical and physical properties. The presence of ammonia ligands enhances its solubility in water and its ability to participate in ligand exchange reactions.
属性
分子式 |
Cl2H12N6Ni-6 |
|---|---|
分子量 |
225.73 g/mol |
IUPAC 名称 |
azanide;nickel(2+);dichloride |
InChI |
InChI=1S/2ClH.6H2N.Ni/h2*1H;6*1H2;/q;;6*-1;+2/p-2 |
InChI 键 |
BIEZRXKGIAXJCM-UHFFFAOYSA-L |
规范 SMILES |
[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[Cl-].[Cl-].[Ni+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


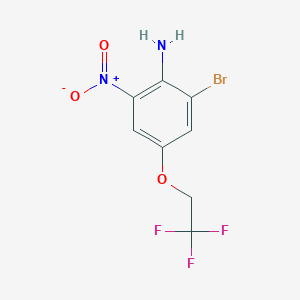
![(3'-Hydroxy-5'-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12860268.png)
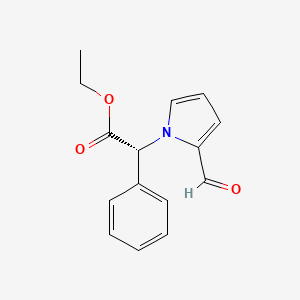
![2-(2-Aminobenzo[d]oxazol-5-yl)acetonitrile](/img/structure/B12860284.png)
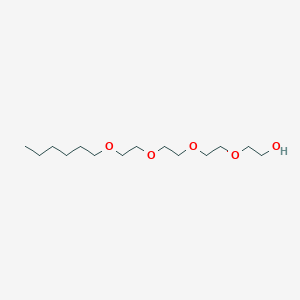

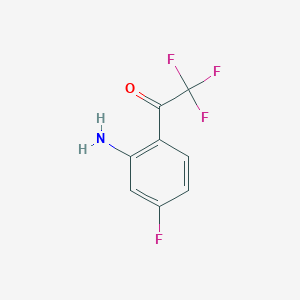
![2-(Methoxycarbonyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B12860317.png)
![3-(4-Methylphenyl)-5-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]-1,2,4-oxadiazole](/img/structure/B12860320.png)

![2-(Hydroxymethyl)benzo[d]oxazole-4-sulfonamide](/img/structure/B12860338.png)
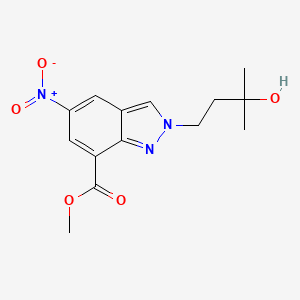
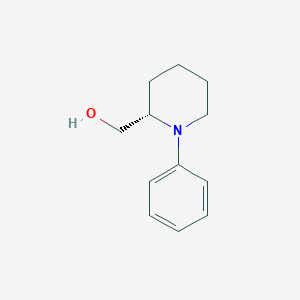
![1-benzyl-3,4-bis(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yloxy)pyrrolidine-2,5-dione](/img/structure/B12860367.png)
